molecular formula C7H9N7 B6975244 N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine

N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine

Cat. No.: B6975244
M. Wt: 191.19 g/mol
InChI Key: KPESSHBTFXRZQD-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine is a heterocyclic compound that contains both pyrazine and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine typically involves the reaction of cyanogen azide with dimethylamine. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . The synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole and pyrazine derivatives, such as:

Uniqueness

N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine is unique due to its combined pyrazine and tetrazole rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N7/c1-14(2)6-4-8-5(3-9-6)7-10-12-13-11-7/h3-4H,1-2H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPESSHBTFXRZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(N=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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